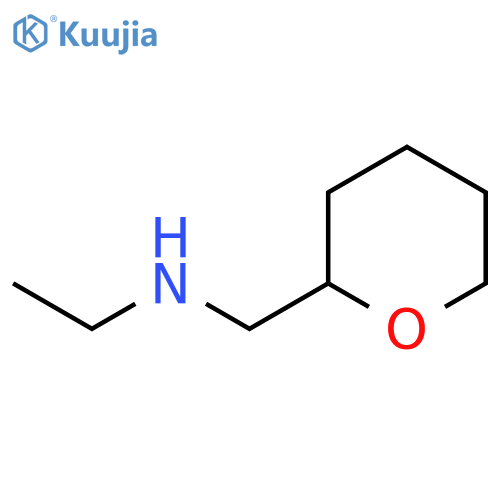Cas no 78345-63-8 (N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine)

78345-63-8 structure
商品名:N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 化学的及び物理的性質
名前と識別子
-
- N-((Tetrahydro-2H-pyran-2-yl)methyl)ethanamine
- N-(oxan-2-ylmethyl)ethanamine
- AG-H-14467
- AGN-PC-00LVTZ
- Ambcb4015227
- CTK5E5714
- MolPort-003-179-013
- N-(TETRAHYDRO-2H-PYRAN-2-YLMETHYL)ETHANAMINE
- 78345-63-8
- N-[(Oxan-2-yl)methyl]ethanamine
- CHEMBRDG-BB 4015227
- SCHEMBL11060437
- N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine
- N-ethyl-N-(2-tetrahydropyranylmethyl)amine
- AKOS009062378
- DTXSID80534873
- NWPMUJHTBUOZQN-UHFFFAOYSA-N
- DB-188534
-
- MDL: MFCD08059964
- インチ: InChI=1S/C8H17NO/c1-2-9-7-8-5-3-4-6-10-8/h8-9H,2-7H2,1H3
- InChIKey: NWPMUJHTBUOZQN-UHFFFAOYSA-N
- ほほえんだ: CCNCC1CCCCO1
計算された属性
- せいみつぶんしりょう: 143.13100
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 85.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 0.892
- ふってん: 201.1°C at 760 mmHg
- フラッシュポイント: 76.6°C
- 屈折率: 1.439
- PSA: 21.26000
- LogP: 1.55590
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N180840-500mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | N180840-1000mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 1g |
$ 830.00 | 2022-06-03 | ||
| TRC | N180840-2500mg |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine |
78345-63-8 | 2500mg |
$ 1655.00 | 2022-06-03 |
N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
78345-63-8 (N-(Tetrahydro-2H-pyran-2-ylmethyl)-1-ethanamine) 関連製品
- 4045-29-8(3-Methoxypiperidine)
- 946725-65-1(3-Butoxypiperidine)
- 7179-87-5(N-(Tetrahydrofuran-2-ylmethyl)propan-1-amine)
- 651341-54-7((3R)-3-methoxypiperidine)
- 7179-96-6(methyl[(oxan-2-yl)methyl]amine)
- 88536-17-8(3-Ethoxypiperidine)
- 89122-72-5(3-Propoxypiperidine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
